(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine
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Description
Synthesis Analysis
The synthesis of “(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is usually achieved using a three-step process. The first step is to prepare the α-bromo-β-(thien-2-yl)-propionic acid by reacting β-(thien-2-yl)-propionic acid with thionyl chloride and PBr3. The second step involves converting the acid group into an amine, usually by using Red-Al.Molecular Structure Analysis
The molecular formula of “(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is C8H11NS. The InChI key is GMUZUSDRGMOZHQ-UHFFFAOYSA-N.Chemical Reactions Analysis
“(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine” is a type of thiol-containing amine that includes a thienylamine moiety. It is often used in the synthesis of propargylamines via A3 and KA2 coupling reactions .Scientific Research Applications
Antimicrobial and Antifungal Activities
A study conducted by Patel and Patel (2017) explored the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including derivatives related to (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine. These compounds were evaluated for their antimicrobial activity against bacterial and fungal strains, showing promise in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Catalytic Applications in Peptide Synthesis
An efficient method for direct amide bond synthesis was developed by Mohy El Dine et al. (2015), utilizing (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a highly active catalyst. This approach can be applied to a wide range of substrates, offering a step toward efficient peptide synthesis at room temperature (Tharwat Mohy El Dine et al., 2015).
Photopolymerization Initiators
Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These novel photoinitiators exhibit higher polymerization efficiencies and are effective in overcoming oxygen inhibition, marking a significant advancement in photopolymerization technology (Jing Zhang et al., 2015).
Copper-Catalyzed C–S Coupling
A copper-catalyzed stereospecific C–S coupling reaction of thiols with enantioenriched tertiary benzylic amines, including compounds similar to (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine, was reported by Jiang et al. (2018). This method allows for the synthesis of highly enantiopure benzylic thioethers, showcasing the compound's utility in stereospecific organic synthesis (Wenlong Jiang et al., 2018).
DNA-Binding Polymers for Gene Delivery
Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, leveraging the structure of thiophene-containing compounds for DNA binding and forming polyplexes. This study underscores the potential of thiophene derivatives in biotechnological applications, including gene delivery vehicles (Analyn C. Carreon et al., 2014).
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUZUSDRGMOZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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